
2,5-Dichloro-6-methyl-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-6-methyl-1,3-benzothiazole (DMBT) is a chemical compound that belongs to the class of benzothiazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMBT has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,5-Dichloro-6-methyl-1,3-benzothiazole has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. It is toxic at high concentrations and can be difficult to handle safely. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 2,5-Dichloro-6-methyl-1,3-benzothiazole. One area of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the study of this compound's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Conclusion
In conclusion, this compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has a range of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
2,5-Dichloro-6-methyl-1,3-benzothiazole can be synthesized by reacting 2-chloro-6-methylbenzothiazole with thionyl chloride and phosphorus pentachloride. The resulting intermediate is then reacted with sodium hydroxide to obtain this compound. The overall reaction can be represented as follows:
科学的研究の応用
2,5-Dichloro-6-methyl-1,3-benzothiazole has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied extensively for its biological properties. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
113072-25-6 |
|---|---|
分子式 |
C8H5Cl2NS |
分子量 |
218.1 g/mol |
IUPAC名 |
2,5-dichloro-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3 |
InChIキー |
SSSAVIDRGVJMEB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
正規SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
同義語 |
Benzothiazole, 2,5-dichloro-6-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



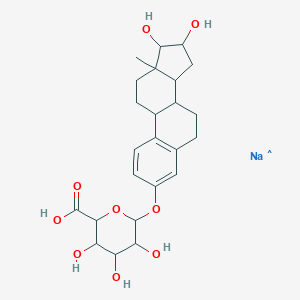
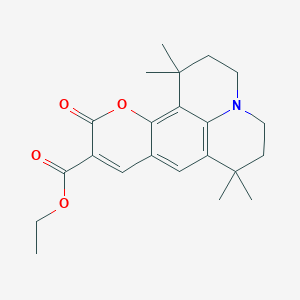
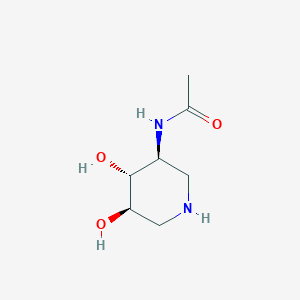
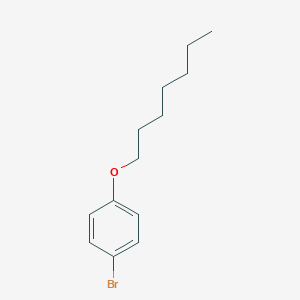

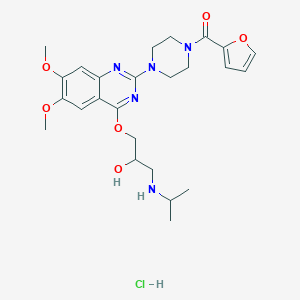
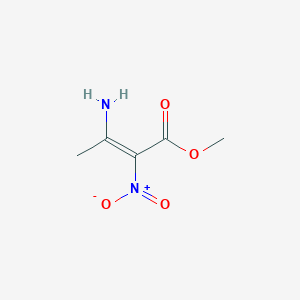

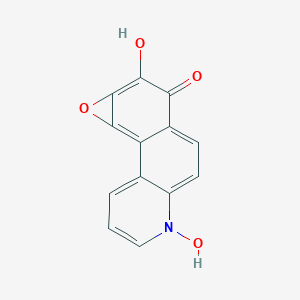

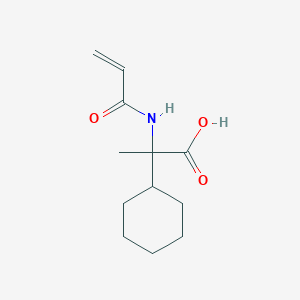
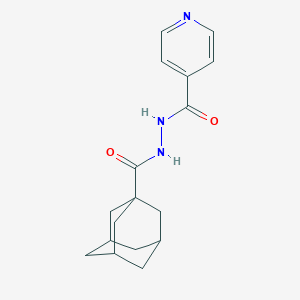
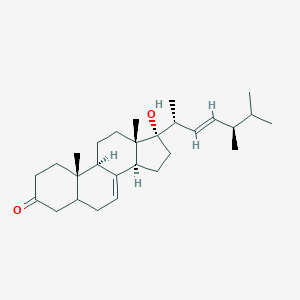
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)